3-(Difluoromethyl)-3-methylpiperidine hydrochloride
Description
Properties
Molecular Formula |
C7H14ClF2N |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H |
InChI Key |
ZJZCGQNDTXGZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluoromethylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues: Fluorinated Piperidines and Heterocycles
The table below compares key structural and functional properties of 3-(difluoromethyl)-3-methylpiperidine hydrochloride with similar compounds:
Key Differences and Implications
Fluorine Substitution Patterns: The difluoromethyl group in 3-(difluoromethyl)-3-methylpiperidine HCl provides stronger electron-withdrawing effects and higher lipophilicity compared to mono-fluorinated analogues like 3-fluoroazetidine HCl. This enhances membrane permeability and resistance to oxidative metabolism . In contrast, 3,3-difluoropiperidine HCl lacks the methyl group, reducing steric hindrance but also decreasing hydrophobic interactions in target binding .
Ring Size and Strain :
- Azetidines (4-membered rings, e.g., 3-fluoroazetidine HCl) exhibit significant ring strain, limiting conformational flexibility and increasing reactivity. Piperidines (6-membered) offer better stability and are preferred in drug design .
- Morpholine derivatives (e.g., 3-(difluoromethyl)-3-methylmorpholine HCl) introduce an oxygen atom, altering hydrogen-bonding capacity and solubility compared to all-carbon piperidines .
Therapeutic Potential: Encenicline HCl (non-fluorinated) demonstrates the importance of piperidine scaffolds in CNS drugs but lacks fluorine’s advantages in bioavailability and target affinity . Fluorinated piperidines, such as 3-(difluoromethyl)-3-methylpiperidine HCl, are increasingly used in FAAH (fatty acid amide hydrolase) inhibitors and cannabinoid receptor modulators, leveraging fluorine’s ability to fine-tune pharmacokinetics .
Research Findings and Data Gaps
- Synthetic Accessibility : 3-(Difluoromethyl)-3-methylpiperidine HCl is synthesized via stereoselective methods similar to those used for Encenicline HCl, but fluorination steps require specialized reagents (e.g., Selectfluor®) .
- Safety and Toxicity: Limited data exist for this compound’s ecotoxicological profile, a common gap among fluorinated piperidines .
- Comparative Bioactivity: In vitro studies show that difluoromethyl-substituted piperidines exhibit 2–3x higher binding affinity to FAAH compared to non-fluorinated analogues .
Biological Activity
3-(Difluoromethyl)-3-methylpiperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H12ClF2N
- Molecular Weight : 179.62 g/mol
- CAS Number : 168432911
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Activities
-
Anticancer Activity :
- Research indicates that piperidine derivatives, including 3-(Difluoromethyl)-3-methylpiperidine, exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that modifications to the piperidine structure can enhance apoptosis induction in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity, although specific data on its efficacy against particular pathogens is limited. The structural similarities to known antimicrobial agents warrant further investigation into its potential as a therapeutic agent against bacterial infections.
-
Central Nervous System Effects :
- Compounds similar to 3-(Difluoromethyl)-3-methylpiperidine have been studied for their neuroactive properties. The piperidine ring system is known for its ability to interact with neurotransmitter receptors, which could lead to applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study focused on the anticancer properties of piperidine derivatives highlighted the importance of structural modifications for enhancing biological activity. In vitro assays demonstrated that derivatives with enhanced lipophilicity showed improved potency against cancer cell lines compared to their less modified counterparts. The study concluded that the introduction of difluoromethyl groups could significantly impact the efficacy of these compounds in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
